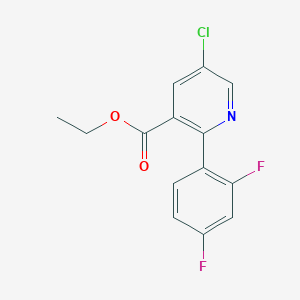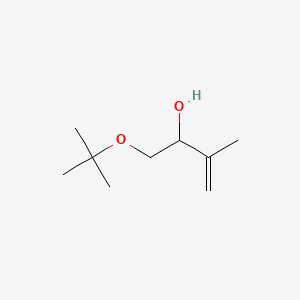
1-tert-Butoxy-3-methyl-3-buten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-3-methyl-3-buten-2-ol is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.23802 . It is known for its unique structure, which includes a tert-butoxy group attached to a butenol backbone. This compound is used in various chemical processes and has significant industrial applications.
Métodos De Preparación
The synthesis of 1-tert-Butoxy-3-methyl-3-buten-2-ol typically involves the reaction of 3-methyl-3-buten-2-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-tert-Butoxy-3-methyl-3-buten-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-3-methyl-3-buten-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-tert-Butoxy-3-methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of different products. The specific pathways involved depend on the context of its use, such as in metabolic studies or synthetic chemistry .
Comparación Con Compuestos Similares
1-tert-Butoxy-3-methyl-3-buten-2-ol can be compared with similar compounds like:
3-Buten-2-ol: This compound has a similar butenol backbone but lacks the tert-butoxy group, making it less bulky and potentially less reactive in certain reactions.
2-Methyl-3-buten-2-ol: This compound has a similar structure but differs in the position of the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
3605-82-1 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-methyl-1-[(2-methylpropan-2-yl)oxy]but-3-en-2-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(10)6-11-9(3,4)5/h8,10H,1,6H2,2-5H3 |
Clave InChI |
VJPAQMNQYGXQOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(COC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


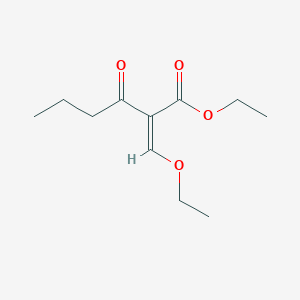


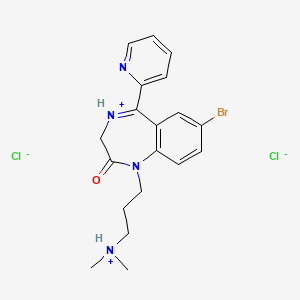
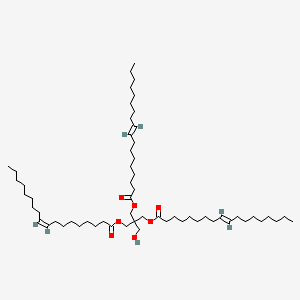
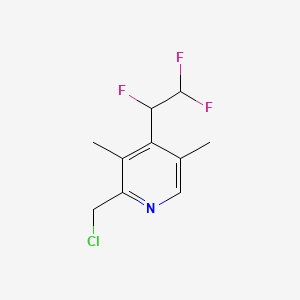

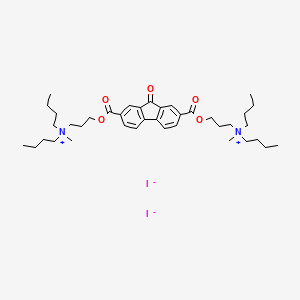
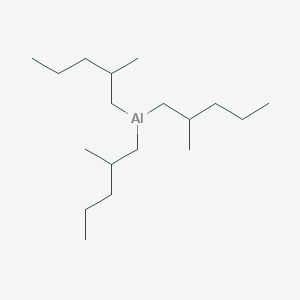
![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
